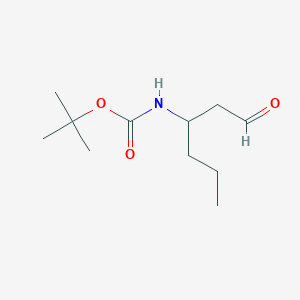

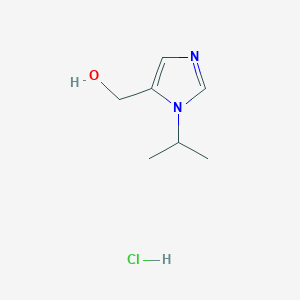

![molecular formula C16H15ClN4O2 B2807722 2-[2-(4-chlorophenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetohydrazide CAS No. 750599-05-4](/img/structure/B2807722.png)

2-[2-(4-chlorophenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[2-(4-chlorophenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetohydrazide, also known as CBAH, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of benzodiazole derivatives, which have been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. In

Aplicaciones Científicas De Investigación

Antioxidant Activities

Novel derivatives of 1H-benzimidazoles, including structures similar to the specified compound, have been synthesized and evaluated for their in vitro antioxidant properties. These studies have demonstrated that certain derivatives exhibit significant antioxidant activities, such as inhibition of lipid peroxidation and ethoxyresorufin O-deethylase (EROD) activity, and free radical scavenging capacities. For instance, specific compounds showed 100% inhibition on lipid peroxidation levels and 92% inhibition on EROD, highlighting their potential as effective antioxidants (Alp et al., 2015).

Anticancer Evaluation

Several studies have synthesized and evaluated the anticancer potential of benzimidazole derivatives. These compounds have undergone testing against various cancer cell lines, including breast cancer and glioma cell lines, demonstrating promising anticancer activities. For example, derivatives of the compound have been found to exhibit significant inhibitory effects on tumor cell proliferation, with some compounds showing notable activity against breast cancer cell lines. This suggests the potential use of these compounds in cancer therapy (Salahuddin et al., 2014).

Antimicrobial Activities

Research into benzimidazole derivatives has also shown that these compounds possess antimicrobial properties. Synthesis and evaluation of new derivatives have revealed their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, although some studies report limited activity. These findings indicate the potential application of such compounds in developing new antimicrobial agents (Al-Talib et al., 2016).

Enzyme Inhibition

Compounds related to the specified chemical structure have been investigated for their ability to inhibit enzymes such as lipases and α-glucosidase. These enzyme inhibitors have applications in treating conditions like obesity and diabetes by controlling lipid digestion and glucose absorption, respectively. Some synthesized compounds have shown potent anti-lipase and anti-α-glucosidase activities, suggesting their utility in therapeutic applications (Bekircan et al., 2015).

Synthesis of Novel Heterocyclic Compounds

The synthesis of novel heterocyclic compounds using benzimidazole derivatives has garnered interest for their diverse biological activities. Through various synthetic routes, researchers have developed compounds with potential applications in pharmacology and medicinal chemistry. These compounds serve as key intermediates for further chemical modifications, leading to the discovery of new drugs with improved efficacy and specificity for various biological targets (Denisenko & Tverdokhlebov, 2018).

Propiedades

IUPAC Name |

2-[2-[(4-chlorophenoxy)methyl]benzimidazol-1-yl]acetohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN4O2/c17-11-5-7-12(8-6-11)23-10-15-19-13-3-1-2-4-14(13)21(15)9-16(22)20-18/h1-8H,9-10,18H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRWWNAPNNBNFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC(=O)NN)COC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(4-chlorophenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2807639.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)propionamide](/img/structure/B2807644.png)

![Methyl N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycinate](/img/structure/B2807646.png)

![2-(2,4-Dimethylphenyl)-4-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2807656.png)

![2-[4-amino-5-(3,4-dimethylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2807657.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2807658.png)

![3-Methyl-1-(1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2807660.png)

![5-methyl-N-(4-methylphenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2807661.png)